molecular formula C9H12O2 B3360991 5-(Furan-2-YL)pentanal CAS No. 90534-35-3

5-(Furan-2-YL)pentanal

Cat. No.: B3360991
CAS No.: 90534-35-3
M. Wt: 152.19 g/mol
InChI Key: WVGSJFWBCHPSBE-UHFFFAOYSA-N
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Description

5-(Furan-2-YL)pentanal is an organic compound belonging to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of the furan ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-YL)pentanal typically involves the reaction of furan with pentanal under specific conditions. One common method is the condensation reaction between furan and pentanal in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-YL)pentanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Furan-2-YL)pentanal has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Furan-2-YL)pentanal involves its interaction with specific molecular targets and pathways. The compound’s furan ring can participate in various biochemical reactions, influencing cellular processes. For example, its potential antimicrobial activity may involve disrupting bacterial cell membranes or interfering with essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Furan-2-YL)pentanal stands out due to its specific structure, which combines the furan ring with a pentanal moiety. This unique combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

5-(furan-2-yl)pentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-3-1-2-5-9-6-4-8-11-9/h4,6-8H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGSJFWBCHPSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545296
Record name 5-(Furan-2-yl)pentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90534-35-3
Record name 5-(Furan-2-yl)pentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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